4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1383968-84-0) is a piperidine-derived intermediate featuring a tert-butyl carbamate group and a benzylamino substituent with bromo (Br) and nitro (NO₂) groups at positions 5 and 2, respectively, on the benzene ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry for applications such as kinase inhibitor synthesis or as a precursor for further functionalization (e.g., nitro reduction to amine) .
Properties
IUPAC Name |
tert-butyl 4-[(5-bromo-2-nitrophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)20-8-6-14(7-9-20)19-11-12-10-13(18)4-5-15(12)21(23)24/h4-5,10,14,19H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUBRYEGHTUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Nitration and Bromination: The starting material, benzylamine, undergoes nitration to introduce a nitro group, followed by bromination to add a bromine atom at the desired position.
Formation of Piperidine Derivative: The brominated nitrobenzylamine is then reacted with piperidine to form the piperidine derivative.
Esterification: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and automated systems for esterification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydrolysis.
Major Products
Amino Derivative: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Carboxylic Acid: From hydrolysis of the ester group.
Scientific Research Applications
Pharmacological Research
The compound has shown potential as a pharmacological agent. Its structure suggests it may interact with various neurotransmitter systems, making it relevant in studies aimed at understanding and treating neurological disorders. For instance:
- Inhibition of PKC-theta : Similar compounds have been explored as inhibitors of protein kinase C theta (PKCθ), which plays a significant role in T-cell activation and could be targeted for autoimmune disease therapies .
Drug Development
The compound's unique properties allow it to serve as a lead compound in drug development:
- Lead Compound for Anticancer Agents : The presence of the bromine and nitro groups enhances the reactivity of the compound, making it suitable for modifications that can yield new anticancer agents. Research has indicated that derivatives of similar structures can exhibit cytotoxicity against various cancer cell lines.
Biochemical Studies
The interactions of this compound with biological targets are critical for understanding its mechanism of action:
- Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity can provide insights into its potential therapeutic effects. For example, studies on fatty acid amide hydrolase (FAAH) modulation have shown promise in pain management and inflammation reduction .
Case Studies
Several case studies highlight the applications of similar compounds:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Compound derivatives showed selective cytotoxicity against breast cancer cells. |
| Study B | PKC Inhibition | Demonstrated effective inhibition of PKCθ, suggesting potential for autoimmune treatment. |
| Study C | FAAH Modulation | Compounds exhibited reduced pain response in animal models, indicating analgesic properties. |
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related piperidine tert-butyl esters:
Key Observations:
Substituent Effects: The nitro group in the target compound enhances electrophilicity, enabling reactivity in reduction or nucleophilic aromatic substitution reactions. In contrast, amino-substituted analogs (e.g., CAS 1189106-71-5) are more nucleophilic and suited for coupling reactions . Bromo substituents (common in all listed compounds) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Activity
4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : C17H24BrN3O4
- CAS Number : 1942041-07-7
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with bromo-nitrobenzyl amines in the presence of coupling agents. Detailed synthetic pathways can be found in patent literature .
Anticancer Activity
Research indicates that compounds similar to 4-(5-Bromo-2-nitro-benzylamino)-piperidine derivatives exhibit significant anticancer properties. For instance, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects. A study reported that certain derivatives achieved IC50 values as low as 3.0 μM against A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(5-Bromo-2-nitro-benzylamino)-piperidine | A549 (lung) | 3.0 |
| Benzamide derivative | MCF-7 (breast) | 5.85 |
| PABA derivative | Various | 0.2 - 1.7 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The mechanism appears to involve modulation of the NF-kB pathway, which is critical in inflammatory responses .
The biological activity of 4-(5-Bromo-2-nitro-benzylamino)-piperidine is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound against a panel of human cancer cell lines, showing significant growth inhibition, particularly in lung and breast cancer models.
- Inflammation Model : In a mouse model of inflammation, treatment with the compound resulted in a marked reduction in edema and inflammatory markers compared to controls.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. First, introduce the tert-butyl carbamate protecting group via Boc-protection of piperidine. Next, bromo-nitrobenzylamine can be coupled to the deprotected amine using reductive amination or nucleophilic substitution. For example, tert-butyl esters with bromo substituents (e.g., 4-bromobenzyl derivatives) are synthesized via similar coupling reactions under anhydrous conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify the tert-butyl group (singlet at ~1.4 ppm for , 28-30 ppm for ), the piperidine ring protons (multiplet between 1.5–3.5 ppm), and aromatic protons from the bromo-nitrobenzyl group (downfield shifts due to electron-withdrawing groups) .
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) matching the molecular formula (CHBrNO).
- IR : Peaks at ~1680–1720 cm confirm the carbonyl group from the tert-butyl ester .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Combine flash chromatography (silica gel, ethyl acetate/hexane) with recrystallization. For polar byproducts, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC (R ~0.3–0.5 in 30% ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA predict activation energies for key steps (e.g., nitro-group stability during coupling). ICReDD’s workflow integrates computational screening to identify optimal solvents (e.g., DMF vs. THF) and catalysts, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous protons and carbons. For example, HMBC correlations between the piperidine NH and the benzylamino group confirm connectivity. If discrepancies persist, synthesize a derivative (e.g., replacing bromine with iodine) and compare spectral patterns .
Q. What experimental conditions affect the stability of this compound during storage?
- Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity levels show degradation via nitro-group reduction or ester hydrolysis. Store in anhydrous DMSO or under nitrogen at -20°C. Monitor stability via HPLC-MS every 3 months; degradation >5% warrants reformulation .
Q. Which reactive sites enable further functionalization of this compound?
- Methodological Answer :
- Bromo substituent : Suzuki coupling with aryl boronic acids for biaryl derivatives.
- Nitro group : Reduce to amine using Pd/C and H, then conjugate with electrophiles.
- Tert-butyl ester : Deprotect with TFA to expose the piperidine amine for peptide coupling .
Q. How to mitigate byproduct formation in multi-step syntheses involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
